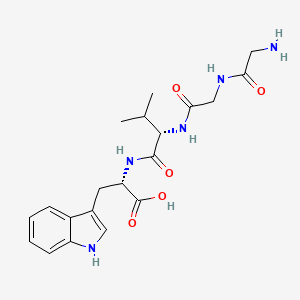
L-Tryptophan, glycylglycyl-L-valyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tryptophan, glycylglycyl-L-valyl- is a peptide compound that combines the essential amino acid L-tryptophan with glycylglycyl and L-valyl residues. L-tryptophan is an aromatic amino acid necessary for protein synthesis in humans and animals. It is also a precursor for several important biomolecules, including serotonin and melatonin, which play crucial roles in mood regulation and sleep.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Tryptophan, glycylglycyl-L-valyl- can be synthesized through peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids to form the peptide chain. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and activating agents like N-hydroxysuccinimide. The reactions are usually carried out in anhydrous solvents like dimethylformamide or dichloromethane under inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of L-tryptophan, glycylglycyl-L-valyl- often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid resin support, which simplifies purification and enhances yield. The process involves repeated cycles of amino acid coupling, washing, and deprotection until the desired peptide sequence is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tryptophan, glycylglycyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized to form compounds like kynurenine.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced peptides with modified side chains.
Substitution: Substituted peptides with new functional groups.
Applications De Recherche Scientifique
L-Tryptophan, glycylglycyl-L-valyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate binding.
Medicine: Explored for its potential therapeutic effects in mood disorders and sleep regulation.
Industry: Utilized in the production of peptide-based drugs and supplements.
Mécanisme D'action
The mechanism of action of L-Tryptophan, glycylglycyl-L-valyl- involves its interaction with specific molecular targets and pathways:
Serotonin Pathway: L-tryptophan is a precursor for serotonin synthesis. It is converted to 5-hydroxytryptophan by tryptophan hydroxylase, followed by decarboxylation to serotonin.
Melatonin Pathway: Serotonin is further converted to melatonin in the pineal gland, regulating sleep-wake cycles.
Protein Synthesis: The peptide can be incorporated into proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tryptophan: An essential amino acid with similar roles in serotonin and melatonin synthesis.
Glycylglycine: A dipeptide with simpler structure and different biological functions.
L-Valine: A branched-chain amino acid involved in muscle metabolism and protein synthesis.
Uniqueness
L-Tryptophan, glycylglycyl-L-valyl- is unique due to its combined structure, which allows it to participate in multiple biochemical pathways and exhibit diverse biological activities. Its peptide nature also makes it a valuable tool in research and therapeutic applications.
Propriétés
Numéro CAS |
684250-86-0 |
|---|---|
Formule moléculaire |
C20H27N5O5 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H27N5O5/c1-11(2)18(25-17(27)10-23-16(26)8-21)19(28)24-15(20(29)30)7-12-9-22-14-6-4-3-5-13(12)14/h3-6,9,11,15,18,22H,7-8,10,21H2,1-2H3,(H,23,26)(H,24,28)(H,25,27)(H,29,30)/t15-,18-/m0/s1 |
Clé InChI |
XJHMQFKUSUISEK-YJBOKZPZSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)CNC(=O)CN |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


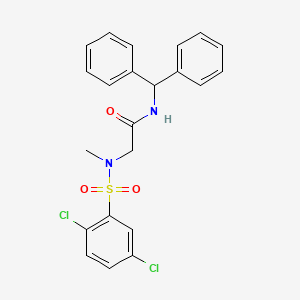
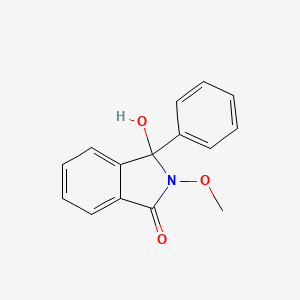
![5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12519390.png)
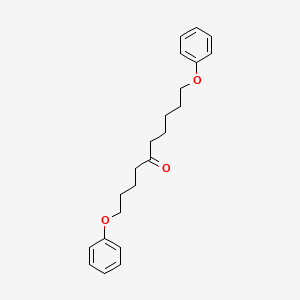
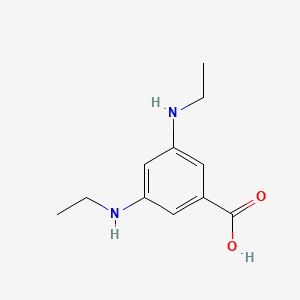
![4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12519401.png)
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
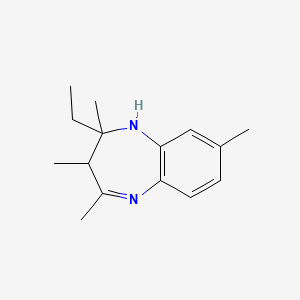
![Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate](/img/structure/B12519425.png)
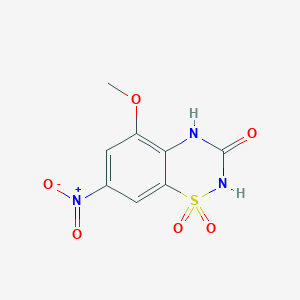
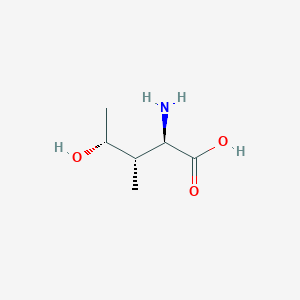
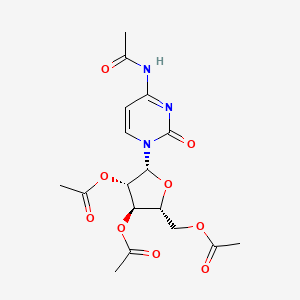
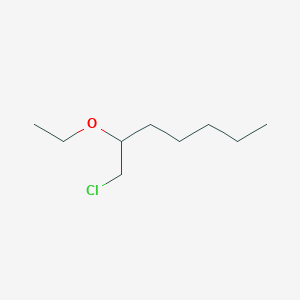
![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)
